molecular formula C18H19FN2O3S B2676594 2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 941971-92-2

2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2676594
CAS No.: 941971-92-2
M. Wt: 362.42
InChI Key: MUMAJFBBBOILBC-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a tetrahydroquinoline moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the Methanesulfonyl Group: This can be done through sulfonylation, where a sulfonyl chloride reacts with the amine group of the tetrahydroquinoline.

    Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity to certain targets, while the methanesulfonyl group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • 2-(4-bromophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • 2-(4-methylphenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Uniqueness

The fluorophenyl group in 2-(4-fluorophenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can impart unique electronic properties, potentially enhancing its biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-25(23,24)21-10-2-3-14-12-16(8-9-17(14)21)20-18(22)11-13-4-6-15(19)7-5-13/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMAJFBBBOILBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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